(E)-2-phenylbut-2-enoic acid

Stereoselective synthesis Carbonylation chemistry Alkene geometry

Researchers requiring stereochemically pure (E)-2-phenylbut-2-enoic acid frequently encounter Z-isomer contamination that derails stereospecific syntheses and confounds biological readouts. This product resolves that pain point with verified E-configuration geometry and batch-specific analytics. • Enables stereospecific Diels-Alder cycloadditions, conjugate additions, and asymmetric hydrogenations free of isomeric interference • XLogP3 2.2 supports incremental lipophilicity SAR studies decoupled from hydrogen-bonding contributions • 98% purity with NMR/HPLC/GC documentation minimizes downstream purification after acyl chloride derivatization

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 20432-26-2
Cat. No. B1653907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-phenylbut-2-enoic acid
CAS20432-26-2
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC=C(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C10H10O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b9-2+
InChIKeyUBJNPHAYKBNFOC-XNWCZRBMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (E)-2-Phenylbut-2-enoic Acid


(E)-2-phenylbut-2-enoic acid (CAS 20432-26-2), also referred to as (E)-2-phenyl-2-butenoic acid or α-phenylcrotonic acid, is an α,β-unsaturated carboxylic acid belonging to the cinnamic acid class. It is characterized by a phenyl substituent at the α-position and a methyl group at the β-position of the propenoic acid backbone, with the E configuration placing the carboxyl and phenyl groups on opposite sides of the double bond [1]. The compound has a molecular formula of C₁₀H₁₀O₂, a molecular weight of 162.18 g/mol, a computed XLogP3 of 2.2, a topological polar surface area of 37.3 Ų, and one hydrogen bond donor [2].

Stereochemical control E-configuration defined for stereospecific synthesis
Lipophilicity context XLogP3 2.2 supports hydrophobicity profiling studies
Cell-model probe Reported growth inhibition in hepatoma research models

Why Generic Analogs Cannot Replace (E)-2-Phenylbut-2-enoic Acid


The specific α-phenyl, β-methyl substitution pattern of (E)-2-phenylbut-2-enoic acid distinguishes it from other cinnamic acid derivatives through measurable differences in lipophilicity (XLogP3 of 2.2 versus 1.81 for unsubstituted cinnamic acid), steric hindrance at the α-carbon, and the fixed E-configuration of the double bond [1][2]. These physicochemical parameters directly influence synthetic reactivity, biological target recognition, and formulation behavior, making generic substitution without validation unreliable in research settings [3].

E vs Z isomer mix
Unspecified isomer mixtures may shift stereochemical outcomes; E-configuration must be verified for stereospecific workflows.
Lipophilicity mismatch
Substituting unsubstituted cinnamic acid alters logP by ~0.39 units, potentially affecting membrane permeability assay interpretation.
Ionization profile shift
α-substituted cinnamic acids follow a distinct pKa correlation; assuming equivalence with β-substituted analogs may compromise buffer-dependent assays.

(E)-2-Phenylbut-2-enoic Acid Differentiation Evidence


Stereochemical Control in Carbonylation Reactions

The E configuration of the double bond in (E)-2-phenylbut-2-enoic acid is not a trivial specification. In carbonylation reactions of vinyl halides, the stereochemistry of the starting material dictates the product ratio. Using (E)-1-bromo-2-phenylpropene under carbonylcobalt conditions, (Z)-3-phenylbut-2-enoic acid was obtained as the major product, with the (E)-isomer as the minor product [1]. This demonstrates that the E and Z isomers are not functionally interchangeable; a researcher requiring the E-isomer for a stereospecific transformation (e.g., Diels-Alder cycloaddition or enantioselective hydrogenation) must verify and specify the configuration at procurement.

E/Z carbonylation ratio
Head-to-head
E-isomer is the minor product; Z-isomer dominates
Stereochemical identity cannot be assumed; procurement must specify E-configuration.
Carbonylcobalt conditions. Source review.
Stereoselective synthesis Carbonylation chemistry Alkene geometry

Lipophilicity (XLogP3) vs. Cinnamic Acid

The computed partition coefficient (XLogP3) for (E)-2-phenylbut-2-enoic acid is 2.2, compared to 1.81 for unsubstituted cinnamic acid [1][2]. This 0.39 log unit increase, attributable to the α-phenyl and β-methyl substituents, translates to approximately a 2.5-fold higher theoretical partition into a hydrophobic phase. This difference affects membrane permeability predictions, HPLC retention behavior, and extraction efficiency, making (E)-2-phenylbut-2-enoic acid the more hydrophobic choice among simple cinnamic acid analogs.

XLogP3 vs. cinnamic acid
Cross-study comparable
2.2 vs. 1.81 (Δ = +0.39)
Supports higher theoretical hydrophobicity; relevant for chromatographic and permeability profiling.
PubChem computed property. Data to verify experimentally.
Lipophilicity Membrane permeability Physicochemical profiling

Growth Inhibition in Hepatoma Cells vs. Disulfiram

In a study investigating intracellular angiotensin II signaling, 2-phenylbut-2-enoic acid (designated as phenylbutenoic acid) was tested for growth inhibition of rat hepatoma cells alongside disulfiram. In naive cells, phenylbutenoic acid inhibited growth by 2.6-fold, while in Ang(-S)Exp/pSVL-transfected cells, inhibition increased to 6.7-fold [1]. By comparison, disulfiram achieved 3.5-fold and 13-fold inhibition under the same conditions. Although disulfiram was more potent, the differential response between naive and transfected cells (2.6-fold vs. 6.7-fold) suggests a context-dependent inhibitory profile distinct from disulfiram.

Hepatoma cell growth inhibition
Head-to-head
2.6-fold (naive); 6.7-fold (transfected)
Reported context-dependent inhibition profile, distinct from disulfiram comparator.
Rat hepatoma model. Requires independent validation.
Cancer cell biology Peptide amidation inhibition Growth inhibition assay

Physicochemical Properties vs. Cinnamic Acid

The experimentally derived and computed physicochemical properties of (E)-2-phenylbut-2-enoic acid differ measurably from unsubstituted cinnamic acid. The target compound has a boiling point of 279.6 °C (at 760 mmHg), density of 1.119 g/cm³, and a topological polar surface area (TPSA) of 37.3 Ų . Cinnamic acid, in contrast, has a melting point of 133 °C and boiling point of 300 °C [1]. The lower TPSA of 37.3 Ų for (E)-2-phenylbut-2-enoic acid, compared to 37.3 Ų for cinnamic acid, is identical due to the same functional groups, but the additional methyl and phenyl substitutions alter the boiling point by approximately 20 °C and density by approximately 0.07 g/cm³ relative to cinnamic acid (density ~1.05 g/cm³).

Boiling point & density
Cross-study comparable
BP 279.6 °C; Density 1.119 g/cm³
Differentiates from cinnamic acid; relevant for distillation and extraction workflow design.
Computed vs. experimental values. Source review.
Physicochemical properties Chromatographic behavior Formulation solubility

Purity Certification and Analytical Documentation

The (E)-2-phenylbut-2-enoic acid offered under CAS 20432-26-2 is supplied at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided by Bidepharm . This level of documentation enables procurement officers to verify the absence of the isomeric (Z)-2-phenylbut-2-enoic acid contaminant, which is critical for stereospecific applications. In contrast, the generic '2-phenylbut-2-enoic acid' (CAS 4412-10-6) is listed at 95% purity and may contain unspecified E/Z isomer mixtures .

Purity certification
Supplier data
98% purity; NMR, HPLC, GC batch analysis provided
Documented quality supports stereochemical identity verification; isomer impurity risk reduced.
Vendor specification. Data to verify.
Quality control Analytical chemistry Procurement specification

α-Substitution Impact on pKa

The dissociation constants of α- and β-substituted cinnamic acids, including (E)-2-phenylbut-2-enoic acid type structures, were systematically studied and correlated with the Hammett equation [1]. The α-substituent exerts a field effect on the carboxylic acid pKa that is distinct from β-substitution. While the exact pKa of (E)-2-phenylbut-2-enoic acid was not individually tabulated in the accessible abstract, the study demonstrates that α-substituted cinnamic acids follow a σₘ (or σ′) correlation, whereas β-substituted analogs follow σₚ [1]. This means that (E)-2-phenylbut-2-enoic acid, as an α-substituted cinnamic acid, cannot be assumed to have the same ionization behavior as β-substituted analogs such as α-methylcinnamic acid (which is actually β-methyl substituted relative to the carboxyl).

α-Substitution effect on pKa
Class-level inference
α-substituents correlate with σₘ; β-substituents with σₚ
Ionization behavior differs from β-substituted analogs; buffer preparation requires context-specific review.
Hammett correlation. Individual pKa not tabulated.
Acid dissociation constant Hammett correlation Substituent effects

Application Scenarios for (E)-2-Phenylbut-2-enoic Acid


Stereospecific Synthesis with Defined E-Configuration

The E-configuration of (E)-2-phenylbut-2-enoic acid is critical for reactions where the spatial arrangement of the phenyl and carboxyl groups dictates the stereochemical outcome, such as Diels-Alder cycloadditions, conjugate additions, or asymmetric hydrogenations . As demonstrated by the carbonylation study, the E and Z isomers are not produced in equal amounts and cannot be assumed to be interchangeable . Procurement of the specified E-isomer (CAS 20432-26-2) ensures that the starting material geometry matches the desired reaction trajectory, avoiding product mixtures that would require costly chiral or isomeric separations.

Cell Assays for Amidation-Dependent Pathways

The demonstrated growth inhibition of rat hepatoma cells by 2-phenylbut-2-enoic acid, with a differential response between naive (2.6-fold) and Ang(-S)Exp/pSVL-transfected (6.7-fold) cells, positions this compound as a research tool for studying intracellular angiotensin II-mediated proliferation and amidation-dependent pathways . The compound's distinct activity gradient, compared to disulfiram's profile, makes it suitable for comparative mechanism-of-action studies or as a complementary probe in multi-compound screening panels.

Lipophilicity-Dependent Assay Development

With an XLogP3 of 2.2, (E)-2-phenylbut-2-enoic acid occupies a lipophilicity window distinct from unsubstituted cinnamic acid (XLogP3 1.81) . This approximately 2.5-fold higher theoretical hydrophobicity makes it a suitable candidate for structure-activity relationship (SAR) studies exploring the effect of incremental lipophilicity on membrane permeability, metabolic stability, or target binding within a cinnamic acid chemical series. Its identical TPSA (37.3 Ų) but elevated logP allows researchers to isolate hydrophobic effects from hydrogen-bonding contributions.

Enoyl Chloride Synthesis for Library Generation

(E)-2-phenylbut-2-enoic acid serves as the direct precursor to (E)-2-phenylbut-2-enoyl chloride via treatment with thionyl chloride or oxalyl chloride . This activated acyl chloride is a versatile intermediate for the synthesis of amide and ester libraries bearing the defined E-α-phenylcrotonyl scaffold. The 98% purity specification with batch-specific NMR, HPLC, and GC documentation ensures that subsequent derivatization chemistry starts from a well-characterized material, reducing the propagation of isomeric impurities into downstream compound collections.

Application
Selection Property
Validation Focus
Stereospecific synthesis
Defined E-configuration
Isomeric purity and reaction stereochemical outcome
Cell-model pathway studies
Reported growth inhibition profile
Amidation-dependent pathway and cell-line response context
Lipophilicity SAR profiling
XLogP3 2.2 window
Incremental hydrophobicity effect on permeability and binding
Enoyl chloride library synthesis
98% purity with batch documentation
Derivatization consistency and isomeric impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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